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Latarcin-2a

Cat. No.: B1576210
Attention: For research use only. Not for human or veterinary use.
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Description

Latarcin-2a (Ltc2a) is a linear, cationic antimicrobial peptide (AMP) originally isolated from the venom of the spider Lachesana tarabaevi . This 26-amino acid peptide is unstructured in aqueous solutions but adopts a characteristic helix-hinge-helix structural motif upon interaction with lipid membranes, as determined by NMR spectroscopy . Its potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria makes it a compelling model for researching novel antibiotic alternatives . The primary research value of this compound lies in its mechanism of action. It operates through a carpet-like mechanism that destabilizes the plasma membrane . This involves a pronounced amphiphilic structure with a distinct hydrophobicity gradient and a coiled-coil-like hydrophobic strip, facilitating strong, indiscriminate interaction with lipid bilayers . This interaction leads to rapid membrane permeabilization and the formation of transient pores, causing osmotic imbalance and cell death . Studies on human erythrocytes and cancer cells have detailed a multi-stage process of peptide binding, pore formation, and eventual membrane disintegration . Beyond its antimicrobial applications, this compound is an important tool for investigating anticancer therapies. Its cationic nature promotes selective interaction with the negatively charged phosphatidylserine lipids often found on the outer surface of cancer cells . Research has demonstrated its cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) and other carcinoma lines, triggering rapid cell death through membrane lytic activity and internalization mechanisms . Furthermore, its interaction with cholesterol-rich lipid rafts and its ability to induce large pores in model membranes are of significant interest for understanding its selectivity and bioactivity . This peptide is supplied For Research Use Only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFGKLIKKFGRKAISYAVKKARGKH

Origin of Product

United States

Molecular Architecture and Structural Biology of Latarcin 2a

Primary Structure and Amino Acid Composition

Latarcin-2a is a linear peptide composed of 26 amino acid residues. frontiersin.orgigem.org Its primary sequence is H-Gly-Leu-Phe-Gly-Lys-Leu-Ile-Lys-Lys-Phe-Gly-Arg-Lys-Ala-Ile-Ser-Tyr-Ala-Val-Lys-Lys-Ala-Arg-Gly-Lys-His-OH. novoprolabs.com The peptide has a notable net positive charge, which varies in reports from +9 to +10, and a significant number of hydrophobic and aromatic residues. frontiersin.orgnih.gov The total charge of the peptide and the presence of both positively charged and hydrophobic residues are key characteristics of the latarcin family. nih.gov

The amino acid sequence of this compound is presented below:

Table 1: Amino Acid Sequence of this compound

Position Amino Acid (3-Letter Code) Amino Acid (1-Letter Code)
1 Gly G
2 Leu L
3 Phe F
4 Gly G
5 Lys K
6 Leu L
7 Ile I
8 Lys K
9 Lys K
10 Phe F
11 Gly G
12 Arg R
13 Lys K
14 Ala A
15 Ile I
16 Ser S
17 Tyr Y
18 Ala A
19 Val V
20 Lys K
21 Lys K
22 Ala A
23 Arg R
24 Gly G
25 Lys K

This table details the primary amino acid sequence of this compound.

Secondary and Tertiary Conformation in Membrane-Mimicking Environments

While largely unstructured in aqueous solutions, this compound undergoes a significant conformational change upon interaction with membrane-mimicking environments, such as detergent micelles or lipid vesicles. nih.govresearchgate.netmdpi.com This induced folding is a hallmark of many membrane-active peptides and is critical for their biological function. proteinstructures.com

Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) studies have been instrumental in characterizing the structure of Ltc2a in these environments. acs.orgproteopedia.org In the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid liposomes, this compound adopts a distinct helical conformation. rcsb.orgacs.org

Alpha-Helical Motif and Amphipathicity

In a membrane-like environment, this compound folds into an amphipathic alpha-helical structure. wikipedia.orgnih.gov This means that the hydrophobic and hydrophilic amino acid residues are segregated onto opposite faces of the helix. nih.govresearchgate.net This spatial arrangement is crucial for its interaction with and disruption of cell membranes. The N-terminal helix of Ltc2a, in particular, is noted for being strongly amphiphilic. nih.govresearchgate.net The hydrophobic face is formed by residues such as Phe3, Leu6, and Ile7. researchgate.net This amphipathic nature allows the peptide to favorably bind to lipid membranes. nih.gov

Helix-Hinge-Helix Structural Features

A key structural feature of this compound is its helix-hinge-helix motif. rcsb.orgacs.org NMR studies have revealed that the molecule consists of two helical regions connected by a flexible hinge. rcsb.orgproteopedia.org Specifically, the helical segments are located at residues 3-9 and 13-21, linked by a poorly ordered fragment. rcsb.orgacs.org The presence of Gly11 in the central region contributes to this flexibility, allowing the two helices to orient themselves optimally for membrane interaction. nih.gov This structural motif is believed to be important for the peptide's "carpet" mechanism of membrane disruption. acs.orgproteopedia.org

Structure-Activity Relationship (SAR) Studies on this compound Analogs

Structure-activity relationship (SAR) studies involve the synthesis and analysis of peptide analogs to understand how specific amino acids and structural features contribute to biological activity. nih.gov Such studies are vital for optimizing the properties of antimicrobial peptides, aiming to enhance their efficacy while minimizing undesirable effects like toxicity to host cells. uit.no

Impact of Amino Acid Substitutions on Conformational Flexibility and Membrane Interaction

Modifications to the amino acid sequence of this compound can have a profound impact on its structure and function. A notable example is the substitution of the glycine (B1666218) residue at position 11 with alanine (B10760859) (G11A). researchgate.netnih.gov This single substitution in the hinge region reduces the conformational flexibility of the peptide, resulting in a more rigid structure. researchgate.netnih.gov This increased rigidity was found to enhance the peptide's disruptive activity on model mammalian cell membranes, suggesting that the flexibility of the hinge region is a key determinant of the peptide's selective toxicity. researchgate.netnih.gov The G11A analog showed a greater ability to interact with and disrupt zwitterionic phospholipid monolayers, which mimic mammalian cell membranes. nih.gov

Another study introduced a point mutation at the N-terminal, substituting a hydrophobic residue (F10K), which reportedly reduced the peptide's hemolytic activity while maintaining its antimicrobial properties. igem.org

Role of Hydrophobicity and Charge Distribution

For this compound, a distinct hydrophobicity gradient exists along the peptide chain, which is characteristic of peptides that act via a "carpet" mechanism. acs.orgproteopedia.org The N-terminal helix exhibits a more pronounced amphipathicity compared to the C-terminal helix. rcsb.orgacs.org This distribution of hydrophobicity and charge is thought to be crucial for its membrane-disrupting activity. Studies on other antimicrobial peptides have shown that balancing these properties is key to achieving potent antimicrobial activity with minimal toxicity to host cells. nih.gov The specific arrangement of hydrophobic and charged residues in this compound contributes to its ability to effectively permeabilize and disrupt microbial membranes. researchgate.net

Compound List

Table 2: List of Compounds

Compound Name
This compound
This compound (G11A)
This compound (F10K)
Sodium dodecyl sulfate (SDS)
Alanine
Glycine
Phenylalanine
Leucine (B10760876)
Isoleucine
Lysine
Arginine
Serine
Tyrosine
Valine

This table lists the chemical compounds mentioned in the article.

Biosynthesis and Heterologous Production of Latarcin 2a

Endogenous Biosynthetic Pathway and Precursor Processing

In its natural environment, Latarcin-2a is produced as part of a larger precursor protein within the spider's venom glands. mdpi.comresearchgate.net The analysis of expressed sequence tags (ESTs) from the venom glands has revealed that latarcins are synthesized as prepropeptides. researchgate.netbicnirrh.res.in These precursors are typically composed of a signal peptide, an acidic propeptide region, and the mature, cationic latarcin peptide sequence located at the C-terminus. mdpi.combicnirrh.res.in

The biosynthesis involves post-translational processing where the precursor protein undergoes specific enzymatic cleavage. mdpi.com This processing removes the N-terminal signal peptide and the acidic propeptide to release the final, biologically active this compound peptide. mdpi.com

Latarcin precursors are categorized into three distinct groups based on their structure: researchgate.netnih.gov

Simple precursors: These have a standard prepropeptide structure and are processed to yield a single mature peptide chain. researchgate.net

Binary precursors: These contain two mature latarcin sequences connected by a linker, which are released upon processing. nih.gov

Complex precursors: These are more elaborate structures that are cleaved to produce multiple mature peptides, which can include different types of molecules such as latarcins and repetitive polypeptide elements (RPEs). nih.gov

The precise cleavage of these precursors is guided by specific amino acid sequences known as processing motifs. One such identified motif is the processing quadruplet motif (PQM), which marks the cleavage sites for the release of the mature peptides. researchgate.netnih.gov

Recombinant Expression Strategies

While native isolation is possible, it is not a viable source for large quantities of the peptide. Chemical synthesis, although straightforward for a 26-residue peptide, can be prohibitively expensive for large-scale production. nih.gov Consequently, recombinant expression in microbial hosts has been explored as a cost-effective and scalable alternative.

Escherichia coli has been successfully utilized as a host system for the heterologous production of this compound. nih.gov To overcome the peptide's inherent toxicity to the bacterial host and to prevent its degradation by cellular proteases, a fusion protein strategy is employed. nih.govnih.gov

In a common approach, a synthetic gene encoding this compound is cloned into an expression vector, such as pET-32b. nih.gov This vector facilitates the expression of Ltc-2a as a fusion protein with a carrier protein, like Thioredoxin (Trx). nih.gov Thioredoxin is a highly soluble protein that often helps in the correct folding of the fused peptide. nih.gov The resulting fusion protein is typically expressed upon induction in an appropriate E. coli strain, for example, BL21(DE3). nih.gov

Researchers have also investigated constructs to produce this compound dimers and its propeptide to study their functional properties. nih.gov However, attempts to enhance the production yield by expressing tandem repeats of this compound within a single fusion protein have been met with limited success, primarily due to the increased toxicity of the expressed construct to the host cells. nih.gov

Table 1: Key Components in Recombinant this compound Production
ComponentExample/TypePurposeReference
Production HostEscherichia coli BL21(DE3)Serves as the cellular factory for protein expression. nih.gov
Expression VectorpET-32bA plasmid containing the necessary genetic elements for controlled expression of the target gene. nih.gov
Fusion PartnerThioredoxin (Trx)Protects the host from the peptide's toxicity, prevents peptide degradation, and can enhance solubility. nih.govnih.gov
Affinity Tag6x-Histidine tag (His-tag)Facilitates the initial purification of the fusion protein from the cell lysate. nih.gov

The purification of recombinantly produced this compound is a multi-step process designed to isolate the target peptide from the fusion partner and other cellular components.

Affinity Chromatography: The process begins with the purification of the fusion protein from the crude cell lysate. The presence of an N-terminal polyhistidine tag (His-tag) on the fusion protein allows for efficient capture using metal-chelate affinity chromatography, such as on a Ni²⁺-charged resin. nih.gov

Cleavage of the Fusion Protein: Once the fusion protein is purified, the this compound peptide must be cleaved from its carrier. This can be achieved through chemical or enzymatic methods. A notable chemical method involves cyanogen (B1215507) bromide (CNBr). This reagent specifically cleaves at the C-terminal side of methionine residues. Since the primary sequence of this compound lacks methionine, CNBr can be effectively used to release the peptide from a fusion partner that has a strategically placed methionine at the cleavage site. nih.gov

Final Purification: The final step involves separating the cleaved this compound from the fusion partner, any uncleaved protein, and cleavage reagents. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this final polishing step, yielding a highly pure peptide. nih.gov Using this comprehensive strategy, a final yield of approximately 3 mg of pure this compound per liter of bacterial culture has been reported. nih.gov

Table 2: Purification Scheme for Recombinant this compound
StepMethodologyPurposeReference
1. Initial CaptureMetal-Chelate Affinity ChromatographyIsolates the His-tagged fusion protein from the bulk of cellular proteins. nih.gov
2. CleavageCyanogen Bromide (CNBr) CleavageReleases this compound from the thioredoxin fusion partner. nih.gov
3. Final PolishingReverse-Phase HPLC (RP-HPLC)Purifies this compound to a high degree of homogeneity. nih.gov

Bacterial Production Systems

Chemical Synthesis Approaches for this compound and its Variants

In addition to recombinant production, this compound and its variants can be produced by direct chemical synthesis. This method is particularly useful for producing smaller quantities for initial research, for creating variants with unnatural amino acids, or when a highly pure product free of biological contaminants is required.

The most common method employed is Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). mdpi.com In this process, the peptide is assembled step-by-step on a solid resin support. For this compound, which has a free carboxylic acid at its C-terminus, a synthesis resin such as Fmoc-His(Trt)-Wang resin is used. mdpi.com The synthesis is often performed on automated peptide synthesizers. mdpi.com Following the completion of the peptide chain assembly, the peptide is cleaved from the resin, and protecting groups are removed. The crude synthetic peptide is then purified, typically using RP-HPLC, to achieve high purity (>95%), which is verified by techniques like mass spectrometry. nih.gov

This synthetic approach offers the flexibility to create various analogs of this compound by substituting specific amino acids, which is a valuable tool for structure-activity relationship studies aimed at optimizing the peptide's biological properties. nih.govfrontiersin.org

Mechanistic Elucidation of Latarcin 2a Biological Activity

Membrane Interaction and Disruption Mechanisms

The initial and most critical step in the biological activity of Latarcin-2a is its interaction with the plasma membrane of target cells. This interaction is governed by a combination of electrostatic and hydrophobic forces and results in the loss of membrane integrity.

Plasma Membrane Destabilization and Permeabilization

This compound's cytotoxicity is primarily linked to the destabilization of the plasma membrane. cabidigitallibrary.orgnih.gov Being a cationic peptide, it is electrostatically attracted to the negatively charged components often found on the outer leaflet of bacterial and certain cancer cell membranes. nih.govmdpi.com This initial binding is a crucial step that concentrates the peptide on the cell surface.

Upon binding, this compound induces significant changes in the membrane's organization. In membrane-mimicking environments, Ltc2a adopts a helix-hinge-helix structure. nih.govrcsb.org This conformation, with its distinct amphipathic N-terminal helix and less amphiphilic C-terminal helix, is well-suited for membrane interaction. nih.govrcsb.org The peptide's interaction with the membrane leads to permeabilization, allowing the leakage of cellular contents. nih.govmdpi.com Studies using fluorescent dyes have demonstrated that Ltc2a can induce leakage from liposomes, indicating its ability to compromise the membrane barrier. rcsb.orgmdpi.com This membrane-disrupting capability is a hallmark of its lytic activity against a range of cells, including bacteria and erythrocytes. nih.govmdpi.com

Pore Formation Dynamics and Characteristics

A key aspect of this compound's membrane disruption is the formation of pores. The process is dynamic and appears to be concentration-dependent. In human erythrocytes, Ltc2a induces a sequence of transformations from discocyte to echinocyte, then to spherocyte, and finally to a ghost, which is accompanied by the formation of membrane pores. cabidigitallibrary.orgnih.gov

Initially, small pores with a diameter of approximately 2.0 nm are formed. cabidigitallibrary.orgnih.gov These initial pores contribute to an osmotic imbalance across the membrane. cabidigitallibrary.orgnih.gov As the process progresses, these small pores can reorganize into larger openings, around 13 nm in diameter. cabidigitallibrary.orgnih.gov In erythroleukemia K562 cells, Ltc2a has been shown to form pores of about 3.7 nm, which exhibit a greater permeability to anions than cations. cabidigitallibrary.orgnih.gov The formation of these pores is a direct cause of the cytotoxic effects observed, leading to cell swelling and eventual death. cabidigitallibrary.orgscielo.br

Cell TypeInitial Pore Size (approx.)Final Pore Size (approx.)Reference
Human Erythrocytes2.0 nm13 nm cabidigitallibrary.orgnih.gov
K562 Erythroleukemia Cells3.7 nmNot specified cabidigitallibrary.orgnih.gov

"Carpet Model" Hypothesis in this compound Action

The "carpet model" is a proposed mechanism to explain the membrane-disrupting action of this compound. igem.orgnih.govresearchgate.net In this model, the peptide molecules initially bind to the surface of the lipid bilayer, orienting parallel to the membrane. igem.org They accumulate and form an extensive layer, or "carpet," on the membrane surface. igem.orgnih.gov

Once a threshold concentration of the peptide is reached on the membrane, the phospholipid bilayer is destabilized. nih.govrcsb.org This destabilization is not necessarily through the formation of discrete, stable pores in the traditional sense, but rather a more generalized disruption of the membrane structure, leading to its disintegration. igem.orgnih.gov This mechanism is supported by ³¹P-NMR spectroscopy data, which show that Ltc2a causes a deterioration of the phospholipid bilayer, suggesting a detergent-like effect rather than the formation of uniform pores. nih.gov The "carpet model" helps to explain the broad-spectrum lytic activity of this compound against different cell types. igem.orgnih.gov

Role of Lipid Composition and Transmembrane Potential in Interaction

The interaction of this compound with membranes is influenced by the lipid composition and the transmembrane potential. The peptide shows a preferential binding and insertion into anionic phospholipid monolayers compared to zwitterionic ones, which is attributed to the electrostatic attraction between the cationic peptide and negatively charged lipids. nih.govresearchgate.net This selectivity for anionic membranes is a common feature of many antimicrobial peptides and contributes to their ability to target bacterial cells over host cells. mdpi.com

The presence of cholesterol in the membrane has been found to attenuate the disruptive effects of this compound. nih.gov Furthermore, the transmembrane potential plays a role in the activity of some latarcins. nih.gov While most latarcins can induce membrane breakdown at micromolar concentrations, this effect is often enhanced by a negative transmembrane potential, which is characteristic of bacterial inner membranes. nih.govacs.org

Intracellular Targets and Signaling Pathways

While the primary mode of action for this compound is membrane disruption, evidence suggests that it can also translocate across the membrane and interact with intracellular components, particularly the mitochondria.

Mitochondrial Inactivation and Cellular Energy Perturbation

Following the initial permeabilization of the plasma membrane, this compound can enter the cell. scielo.brnih.govresearchgate.net Studies have shown that once inside, Ltc2a can accumulate in the mitochondria. cabidigitallibrary.orgnih.gov This accumulation leads to mitochondrial inactivation, a critical event that perturbs the cell's energy metabolism. cabidigitallibrary.orgnih.govscielo.br

Intracellular Translocation and Perinuclear Accumulation

Following its initial interaction with the cell surface, this compound (Ltc2a) is capable of penetrating the plasma membrane and entering the cell's interior. In human erythroleukemia (K562) cells, fluorescently labeled Ltc2a has been observed to rapidly penetrate the cytoplasm. scielo.brnih.gov This translocation is not a passive diffusion but is facilitated by the formation of pores in the cell membrane. scielo.brnih.gov The creation of these small membrane pores is a critical step that enables the peptide's internalization. scielo.brcabidigitallibrary.org

Once inside the cytoplasm, Ltc2a does not distribute randomly. Instead, it has been shown to accumulate in perinuclear structures, concentrating near the nucleus of the cell. scielo.brnih.gov This accumulation contributes to a significant increase in the intracellular osmotic pressure. scielo.brnih.govresearchgate.net Ultimately, the cell disintegrates when the cell membrane can no longer withstand the high internal pressure caused by the accumulation of the peptide. scielo.brresearchgate.net This process is further amplified by a positive feedback mechanism where the externalization of phosphatidylserine (B164497) on the cell surface promotes further internalization and accumulation of Ltc2a. scielo.brnih.govresearchgate.net

Interaction with Specific Cellular Components (e.g., ATP Synthase)

While the plasma membrane is a primary target, the cytotoxic effects of this compound are also linked to its interaction with intracellular organelles. Studies on K562 cells have demonstrated that the internalization of Ltc2a is accompanied by its accumulation in mitochondria. cabidigitallibrary.orgnih.gov This leads to the inactivation of these organelles. scielo.brcabidigitallibrary.orgnih.gov Mitochondria are essential for cellular energy production through ATP synthesis, and their inactivation represents a critical step in the peptide's cytotoxic pathway.

Although direct inhibition of ATP synthase by this compound is not as explicitly detailed as for other latarcins like Ltc-1 and Ltc-3a, the observed mitochondrial inactivation is a key consequence of its intracellular activity. cabidigitallibrary.orgresearchgate.netnih.gov Many venom peptides are known to target the F1Fo-ATP synthase, a key enzyme for cellular bioenergetics found in the inner mitochondrial membrane. nih.govanr.fr Ltc2a's ability to induce mitochondrial inactivation in eukaryotic cells is a significant component of its mechanism of action, leading to cell death. cabidigitallibrary.orgnih.gov

Cellular Selectivity at the Mechanistic Level

Interaction with Prokaryotic Cell Membranes

This compound exhibits potent lytic activity against both Gram-positive and Gram-negative bacteria. igem.orgnih.gov The primary target for Ltc2a in prokaryotes is the plasma membrane. rcsb.org The proposed mechanism of action is often described as the "carpet" model. igem.orgrcsb.org In this model, the peptide monomers bind to the surface of the bacterial membrane and accumulate, forming a "carpet-like" layer. rcsb.orgnih.gov This electrostatic attraction is facilitated by the interaction between the cationic peptide and the anionic phospholipids (B1166683) common in bacterial membranes. nih.gov

Once a threshold concentration on the surface is reached, the peptide disrupts the phospholipid organization, leading to the spontaneous disintegration of the lipid layer and membrane permeabilization. igem.orgrcsb.orgnih.gov This process upsets the membrane's integrity, creating pores that allow the peptide to enter the cell, ultimately causing bacterial death. igem.org The peptide's amphipathic α-helical structure is crucial for this interaction, allowing it to insert into the hydrophobic core of the lipid bilayer. mdpi.com

Interactions with Eukaryotic Model Cell Systems (e.g., K562 Cells, Erythrocytes, Leukocytes)

This compound's interaction with eukaryotic cells is characterized by potent, yet somewhat indiscriminate, cytolytic activity, primarily related to plasma membrane destabilization. cabidigitallibrary.orgmdpi.com

K562 Cells: Ltc2a displays significant cytotoxicity against human erythroleukemia K562 cells. frontiersin.orgspandidos-publications.com The interaction begins with the peptide binding to the plasma membrane, which induces membrane blebbing and cell swelling. scielo.brcabidigitallibrary.orgnih.gov This is followed by the formation of membrane pores with an approximate diameter of 3.7 nm. cabidigitallibrary.orgnih.gov These pores allow for the self-assisted internalization of the peptide, leading to the aforementioned mitochondrial inactivation and apoptosis-independent externalization of phosphatidylserine. cabidigitallibrary.orgnih.gov This cascade of events culminates in cell death. spandidos-publications.com

Erythrocytes: Ltc2a is powerfully hemolytic. mdpi.com Its interaction with human red blood cells is a complex, multistage process. cabidigitallibrary.orgnih.gov It induces a morphological transformation sequence from the normal discocyte shape to echinocyte, then spherocyte, and finally to a membrane-disrupted "ghost". cabidigitallibrary.orgnih.gov This process is accompanied by an enhancement of Ltc2a binding to the membrane and the formation of small initial pores (approx. 2.0 nm). cabidigitallibrary.orgnih.govspandidos-publications.com These small pores lead to an osmotic imbalance, which causes them to reorganize into much larger membrane openings of about 13 nm in diameter. cabidigitallibrary.orgnih.gov Ltc2a exhibits 100% hemolysis at a concentration of 128 µg/mL. mdpi.com

Leukocytes: Leukocytes are also susceptible to the cytotoxic action of Ltc2a, though to a lesser extent than erythrocytes or K562 cells. cabidigitallibrary.orgnih.gov The primary mechanism of toxicity is the destabilization of the plasma membrane. cabidigitallibrary.org

Interactive Data Tables

Table 1: Cytotoxicity of this compound against Eukaryotic Cells

Cell TypeEC₅₀ (µM)Primary MechanismReference
K562 (Erythroleukemia)3.3Plasma membrane destabilization, pore formation, mitochondrial inactivation cabidigitallibrary.orgnih.gov
Erythrocytes3.4Plasma membrane destabilization, pore formation, osmotic imbalance cabidigitallibrary.orgnih.gov
Leukocytes19.5Plasma membrane destabilization cabidigitallibrary.orgnih.gov

Table 2: this compound Induced Membrane Pore Sizes

Cell TypeApproximate Pore Diameter (nm)NoteReference
Erythrocytes2.0Initial small pores cabidigitallibrary.orgnih.govspandidos-publications.com
Erythrocytes13.0Reorganized large openings cabidigitallibrary.orgnih.gov
K562 (Erythroleukemia)3.7Pores associated with cytotoxic action cabidigitallibrary.orgnih.gov

Advanced Research Methodologies for Latarcin 2a Investigation

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the three-dimensional structure of Ltc2a, particularly how its conformation changes upon interacting with membrane-mimicking environments.

Circular Dichroism (CD) spectroscopy is a pivotal technique for assessing the secondary structure of Ltc2a in various environments. In aqueous solutions, the CD spectrum of Ltc2a is characteristic of a random coil state, indicating the peptide is largely unstructured. researchgate.net However, in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (B86663) (SDS) micelles, trifluoroethanol (TFE), or phospholipid liposomes, the peptide undergoes a significant conformational change. researchgate.netmdpi.comcapes.gov.br The spectra in these conditions show distinct negative bands, indicative of α-helical content. mdpi.com

Specifically, studies have shown that upon interaction with small unilamellar vesicles, Ltc2a folds into a largely α-helical structure. mdpi.com This induced folding is a hallmark of many membrane-active peptides, which remain unstructured in solution until they encounter a target membrane. mdpi.commsu.ru The α-helical content has been estimated to be around 40% in SDS solutions. researchgate.net The similarity between the CD spectra in SDS micelles and in the presence of dioleoylphosphatidylethanolamine (DOPE)/dioleoylphosphatidylglycerol (DOPG) vesicles suggests a comparable peptide structure in both bilayers and micelles. researchgate.net

Table 1: Latarcin-2a Secondary Structure in Various Environments Determined by CD Spectroscopy

Environment Predominant Secondary Structure Reference
Water (aqueous solution, pH 6.8) Random coil researchgate.net
Water-Trifluoroethanol (TFE) (50:50 v/v) α-helical researchgate.net
Sodium Dodecyl Sulfate (SDS) micelles α-helical researchgate.net
DOPE/DOPG (7:3) Large Unilamellar Vesicles α-helical researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution insights into the three-dimensional structure of Ltc2a and its interactions with model membranes.

¹H NMR has been instrumental in determining the spatial structure of Ltc2a in detergent micelles, which serve as a simplified model for a lipid bilayer. nih.govrcsb.orgacs.org These studies revealed that the Ltc2a molecule consists of two helical regions, encompassing residues 3-9 and 13-21. nih.govrcsb.orgacs.orgproteopedia.org These two helices are connected by a flexible hinge or a poorly ordered fragment, a structural motif described as helix-hinge-helix. nih.govrcsb.orgacs.org

³¹P NMR spectroscopy is used to probe the effect of Ltc2a on the structure and phase behavior of phospholipid bilayers. nih.govrcsb.orgacs.org In studies with lipid vesicles composed of a mixture of zwitterionic (DMPC) and anionic (DMPG) lipids, the ³¹P-NMR spectrum of Ltc2a showed a distinct second peak. mdpi.com This finding suggests that the peptide induces phase segregation of the lipids, indicating that the anionic DMPG tends to cluster around the highly cationic Ltc2a peptide. mdpi.comresearchgate.net This segregation of anionic lipids is a key aspect of its membrane disruption mechanism. mdpi.comresearchgate.netnih.gov

¹⁵N NMR , often used with isotopically labeled peptides, provides information on the orientation and dynamics of the peptide within the lipid bilayer. mdpi.com Solid-state ¹⁵N-NMR studies on Ltc2a in oriented lipid bilayers (DMPC/DMPG) have shown that it is the most tilted of the latarcin peptides studied. mdpi.comresearchgate.net The observed chemical shift around 131 ppm corresponds to a distinct tilt angle within the membrane, as opposed to lying flat on the surface. researchgate.net This tilted orientation is believed to be crucial for its potent membrane-permeabilizing activity. mdpi.comnih.gov

Table 2: Summary of NMR Spectroscopy Findings for this compound

NMR Technique Sample Environment Key Findings Reference
¹H NMR Detergent micelles (SDS) Determined a helix-hinge-helix structure (helices at residues 3-9 and 13-21). nih.govrcsb.orgacs.orgproteopedia.org
³¹P NMR DMPC/DMPG vesicles Indicated peptide-induced segregation of anionic (DMPG) lipids. mdpi.com

Circular Dichroism (CD) Spectroscopy

Biophysical Approaches for Membrane Interaction Analysis

A variety of biophysical assays are employed to characterize the functional consequences of the Ltc2a-membrane interaction, from simple leakage to detailed surface morphology changes.

Dye leakage assays are a common method to quantify the ability of a peptide to permeabilize lipid membranes. rcsb.orgacs.org These experiments typically involve encapsulating a fluorescent dye, such as calcein (B42510) or the ANTS/DPX system, within large unilamellar vesicles (LUVs). mdpi.comnih.govcarleton.ca The addition of a membrane-lytic peptide like Ltc2a disrupts the vesicle membrane, causing the encapsulated contents to leak out, which can be monitored by a change in fluorescence. mdpi.comnih.gov

Studies have demonstrated that Ltc2a effectively induces leakage from model vesicles, confirming its membrane-disrupting activity. mdpi.comnih.gov The extent and rate of leakage can depend on factors like the lipid composition of the vesicles. nih.gov For instance, Ltc2a has been shown to cause permeabilization in vesicles composed of POPC/POPG lipids. mdpi.com This assay provides direct evidence of the peptide's ability to form pores or otherwise compromise the integrity of a lipid bilayer, which is believed to be the basis of its antimicrobial action. nih.gov

The Langmuir-Blodgett monolayer technique provides valuable information about the insertion and interaction of peptides with lipid monolayers at an air-water interface. carleton.caresearchgate.net This method measures the surface pressure of a lipid monolayer as a function of the area per molecule. The interaction of a peptide with the monolayer can be observed by changes in this isotherm or by measuring the increase in surface pressure upon peptide injection into the subphase beneath the monolayer.

For Ltc2a and its variants, Langmuir monolayer measurements have shown that the peptides preferentially bind to and insert into anionic phospholipid monolayers compared to zwitterionic ones. researchgate.netnih.gov This preference for anionic lipids correlates well with the high negative charge content of bacterial membranes, providing a basis for the peptide's selectivity. These experiments help to quantify the peptide's affinity for different types of lipids and its ability to penetrate the membrane interface. researchgate.netnih.govscispace.com

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the effect of antimicrobial peptides on the topography of supported lipid bilayers in real-time. carleton.ca In situ AFM studies have been used to observe the membrane lytic activity of Ltc2a. nih.gov These investigations have shown that Ltc2a can induce significant reorganization and disruption of lipid bilayers. nih.govresearchgate.net For example, AFM has been used to image the kinetics of lipid bilayer disruption by Ltc2a, revealing the formation of large pores in the bilayer. nih.govcarleton.ca The technique can also visualize changes in membrane structure, such as thinning, which may be due to membrane interdigitation induced by the peptide. nih.gov

X-ray Photoemission Electron Microscopy (X-PEEM) is a surface-sensitive spectromicroscopy technique that provides chemical contrast, allowing for the mapping of different chemical species on a surface. acs.orgipcms.fr When combined with Langmuir monolayer and AFM studies, X-PEEM can provide complementary information on the distribution of the peptide within the lipid monolayer. researchgate.netnih.gov Studies on Ltc2a have utilized X-PEEM to confirm the preferential interaction of the peptide with anionic phospholipid domains within mixed monolayers, corroborating the findings from other techniques. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound Ltc2a
Sodium dodecyl sulfate SDS
Trifluoroethanol TFE
Dioleoylphosphatidylethanolamine DOPE
Dioleoylphosphatidylglycerol DOPG
Dimyristoylphosphatidylcholine DMPC
Dimyristoylphosphatidylglycerol DMPG
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine POPC
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) POPG
8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt ANTS
p-Xylene-bis-pyridinium bromide DPX
Calcein
Alanine (B10760859) Ala
Glycine (B1666218) Gly
Cholesterol
Sphingomyelin
Dipalmitoylphosphatidylcholine DPPC
Dipalmitoylphosphatidylglycerol DPPG
Polystyrene PS
Polylactide PLA

Propidium Iodide (PI) Uptake Assays

Propidium iodide (PI) uptake assays are a crucial tool for investigating the membrane-disrupting capabilities of this compound. PI is a fluorescent intercalating agent that is unable to cross the membrane of live cells. researchgate.net When the cell membrane is compromised, as is hypothesized to occur upon interaction with Ltc2a, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence. researchgate.netmdpi.com This method allows for the quantitative assessment of membrane permeabilization.

Research has demonstrated that this compound induces PI uptake in various cell types, confirming its membrane-disrupting activity. For instance, studies on Methicillin-resistant Staphylococcus aureus (MRSA) cells have utilized PI uptake assays to confirm the membrane-damaging effects of latarcins. Similarly, investigations into the cytotoxic action of Ltc2a on human erythroleukemia K562 cells have shown that the peptide causes the formation of membrane pores, leading to increased permeability. nih.gov Flow cytometry analysis often complements these assays, providing data on the percentage of cells that have become permeable to PI after treatment with Ltc2a. nih.gov The results from these assays are fundamental in characterizing the lytic nature of this compound and its "carpet" mechanism of action, where it disrupts the integrity of the cell membrane. rcsb.orgnih.gov

Computational Modeling and Simulation

Computational approaches are indispensable for visualizing and understanding the molecular interactions of this compound at an atomic level. These in silico methods complement experimental data, providing insights that are often difficult to obtain through laboratory techniques alone.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been instrumental in studying the behavior of this compound in different membrane environments. nih.govworldscientific.com These simulations model the movement of atoms and molecules over time, allowing researchers to observe the peptide's interaction with lipid bilayers that mimic both eukaryotic and bacterial membranes. nih.gov Long-term MD simulations have revealed that the insertion of Ltc2a into model membranes leads to significant destabilization of the lipid dynamics in the immediate vicinity of the peptide. nih.govworldscientific.com This pronounced membrane perturbation observed in simulations correlates well with the high membrane-lytic activity of Ltc2a seen in experimental assays. nih.gov The insights from MD simulations have also guided the development of Ltc2a analogs with potentially modified activities. nih.govworldscientific.com

Monte Carlo Simulations for Structural Refinement

To obtain a more accurate three-dimensional structure of this compound, Monte Carlo simulations are employed for structural refinement. rcsb.orgnih.govacs.org This method involves generating a large number of random conformations of the peptide and evaluating their energy to find the most stable structures. Specifically, the NMR-derived spatial structure of Ltc2a has been refined using Monte Carlo simulations within an implicit water-octanol slab, which mimics the transition from an aqueous to a membrane environment. rcsb.orgnih.govacs.org This approach has been crucial in defining the peptide's helix-hinge-helix structural motif. rcsb.org

Molecular Hydrophobicity Potential Calculations

The calculation of the Molecular Hydrophobicity Potential (MHP) provides a detailed map of the hydrophobic and hydrophilic regions on the surface of the this compound molecule. rcsb.orgnih.govresearchgate.net This analysis has revealed key structural features that are believed to be essential for its mechanism of action. rcsb.org The N-terminal helix of Ltc2a exhibits clear amphiphilicity, with a distinct separation of hydrophobic and hydrophilic residues. nih.gov In contrast, the C-terminal helix shows a less defined amphiphilicity. nih.gov This creates a hydrophobicity gradient along the peptide chain, which is a characteristic feature supporting the "carpet" model of membrane deterioration, distinguishing it from other latarcins like Ltc1. rcsb.orgacs.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies have been performed to explore its potential interactions with protein targets. For example, in silico screening has identified this compound as a potential inhibitor of the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase. bpasjournals.comresearchgate.netbpasjournals.com These studies predict the binding affinity and the specific interactions, such as hydrogen bonds and salt bridges, between Ltc2a and the binding pocket of the target protein. bpasjournals.com Such findings suggest potential applications for this compound beyond its antimicrobial properties.

Cellular and Microbiological Assay Systems

A variety of in vitro assays are essential to determine the biological activity and spectrum of this compound against different cell types.

The antimicrobial efficacy of this compound is quantified using Minimum Inhibitory Concentration (MIC) assays. mdpi.comigem.org The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. igem.orgnih.gov These assays have been conducted on a broad range of microbes, including Gram-positive bacteria such as Bacillus subtilis and Staphylococcus xylosus, and Gram-negative bacteria like Escherichia coli and Acinetobacter sp. mdpi.com The results consistently show that Ltc2a is one of the most active peptides within the latarcin family. mdpi.com For instance, the MIC of native Ltc2a against E. coli has been reported to be in the low micromolar range. igem.orgproteopedia.org

Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
OrganismStrainMIC (μM)Reference
Arthrobacter globiformisVKM Ac-11120.7 proteopedia.orguniprot.org
Bacillus subtilisVKM B-5010.4 proteopedia.orguniprot.org
Escherichia coliDH5-alpha1.0 proteopedia.orguniprot.org
Escherichia coliMH10.7 proteopedia.orguniprot.org
Pseudomonas aeruginosaPAO16.7 proteopedia.orguniprot.org
Pichia pastorisGS1156.7 proteopedia.orguniprot.org
Saccharomyces cerevisiaeY19054 proteopedia.orguniprot.org

In addition to its antimicrobial properties, the cytotoxic effects of this compound on eukaryotic cells are evaluated through various assays. Hemolysis assays, which measure the lysis of red blood cells, are commonly used to assess the peptide's general membrane-disrupting toxicity. mdpi.com Ltc2a has been shown to be the most hemolytic among the latarcins, causing 100% hemolysis of human erythrocytes at a concentration of 128 µg/mL. mdpi.com The cytotoxic activity is also tested against various cell lines, including cancer cells. Studies have determined the half-maximal effective concentration (EC50) of Ltc2a for human erythroleukemia K562 cells to be 3.3 μM, indicating significant antitumor potential. nih.govfrontiersin.org This cytotoxicity is primarily attributed to the destabilization of the plasma membrane. nih.gov

Cytotoxicity of this compound
Cell TypeAssayResult (EC50)Reference
Human ErythrocytesHemolysis3.4 μM nih.govfrontiersin.org
Human LeukocytesCytotoxicity19.5 μM nih.gov
K562 (Erythroleukemia)Cytotoxicity3.3 μM nih.govfrontiersin.org

In Vitro Cytotoxicity Assays on Model Cell Lines

The cytotoxic effects of this compound are primarily investigated through its interaction with various cell membranes, leading to destabilization and cell death. cabidigitallibrary.org Standard assays measure the peptide's potency against both cancerous and healthy cell lines to determine its selectivity.

One of the primary models for studying Ltc2a's cytotoxic action is the human erythroleukemia K562 cell line. cabidigitallibrary.orgscielo.br Studies have shown that Ltc2a induces membrane blebbing and swelling in K562 cells, ultimately causing cell lysis. scielo.br This process involves the formation of small pores on the cell membrane, facilitating the peptide's entry into the cytoplasm where it can accumulate and exert further toxic effects, such as mitochondrial inactivation. cabidigitallibrary.orgscielo.br

The half-maximal effective concentration (EC50), a measure of a compound's potency, is a key parameter determined in these assays. For this compound, the EC50 against K562 cells has been reported to be approximately 3.3 µM. cabidigitallibrary.orgnih.gov In comparison, its effect on healthy human erythrocytes and leukocytes is also quantified, with reported EC50 values of 3.4 µM and 19.5 µM, respectively. cabidigitallibrary.org This data suggests a degree of selectivity in its cytotoxic action.

Cytotoxicity is also assessed against a panel of other tumor cell lines to understand the breadth of its anti-cancer potential. These can include murine myeloid leukemia (C1498), acute human myeloid leukemia (Kasumi-1), chronic myeloid leukemia (K562), acute lymphoblastic leukemia (MOLT4), human acute T cell leukemia (Jurkat), and Burkitt's lymphoma (Raji) cells. nih.gov Additionally, its effects on non-cancerous cell lines like immortalized mouse myoblast cells (C2C12) and human cervical cancer cells (HeLa) are evaluated to gauge its general cytotoxicity. igem.org

Table 1: In Vitro Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeThis compound Concentration (µM)Observed EffectCitation
K562Human Erythroleukemia3.3EC50 cabidigitallibrary.orgnih.gov
Human ErythrocytesRed Blood Cells3.4EC50 cabidigitallibrary.org
Human LeukocytesWhite Blood Cells19.5EC50 cabidigitallibrary.org
C2C12Mouse Myoblast4-32~24% cytotoxicity igem.org
C2C12Mouse Myoblast64-120~75% cytotoxicity igem.org
HeLaHuman Cervical Cancer4-32~24% cytotoxicity igem.org

Minimum Inhibitory Concentration (MIC) Assays for Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. igem.org These assays are crucial for determining the peptide's spectrum of activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. mdpi.com

The broth microdilution method is a standard technique used for MIC determination. nih.gov In this method, serial dilutions of this compound are prepared in a liquid growth medium in 96-well plates, and a standardized suspension of the target bacterium is added to each well. nih.gov After incubation, the plates are examined for visible signs of bacterial growth. nih.gov

Research has demonstrated that this compound exhibits broad-spectrum antibacterial activity. nih.gov For instance, MIC values have been determined for a range of bacteria. Some studies have shown Ltc2a to be highly active, with MICs against certain Gram-positive and Gram-negative bacteria. mdpi.com Other research has focused on its activity against specific strains like Escherichia coli, Bacillus subtilis, and the yeast Saccharomyces cerevisiae. igem.orgigem.org

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismTypeMIC (µg/mL)Citation
Bacillus subtilis subsp. spizizeniiGram-positive bacteriaVaries mdpi.com
Staphylococcus xylosusGram-positive bacteriaVaries mdpi.com
Escherichia coliGram-negative bacteriaVaries mdpi.com
Acinetobacter sp.Gram-negative bacteriaVaries mdpi.com
Escherichia coli DH5αGram-negative bacteria25 igem.org
Bacillus subtilisGram-positive bacteria50 igem.org
Saccharomyces cerevisiaeYeast50 igem.org

Anti-Biofilm Assays

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. They are notoriously resistant to conventional antimicrobial agents. Anti-biofilm assays are designed to evaluate the ability of a compound to inhibit the formation of biofilms or to eradicate pre-existing ones. mdpi.com

The methodology for assessing the inhibition of biofilm formation typically involves incubating bacteria with varying concentrations of this compound in a suitable growth medium in 96-well plates. mdpi.commdpi.com After an incubation period that allows for biofilm development, the non-adherent planktonic cells are removed, and the remaining biofilm is stained, commonly with crystal violet. mdpi.com The amount of stained biofilm is then quantified, providing a measure of the peptide's inhibitory effect.

While specific data on this compound's anti-biofilm activity is emerging, studies on its analogs and other antimicrobial peptides provide a framework for how these assays are conducted. nih.gov For example, analogs of the related peptide Latarcin-3a have been tested for their ability to inhibit biofilm formation by bacteria such as Acinetobacter baumannii and Escherichia coli. nih.gov The concentrations at which these peptides inhibit biofilm formation are determined and compared to their MICs against planktonic bacteria. nih.gov

Viral Replication Inhibition Assays (In Vitro)

The potential of this compound and its analogs as antiviral agents is explored through in vitro viral replication inhibition assays. These assays are designed to determine if the peptide can interfere with different stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or the release of new virus particles. nih.gov

A common approach is the time-of-addition assay, which helps to pinpoint the stage of viral replication that is inhibited. nih.gov In these experiments, cells are treated with the peptide at different time points: before infection (pre-treatment), at the same time as the virus (simultaneous treatment), or after infection (post-treatment). nih.gov The effect on viral replication is then quantified, often by measuring the viral load or the expression of viral proteins. nih.gov

For instance, a study on the related peptide Latarcin-1 (Ltc 1) demonstrated its ability to inhibit the replication of Dengue virus (DENV). nih.gov The results showed that the peptide was effective at reducing the viral load, particularly when administered simultaneously with or after the virus, suggesting an inhibitory effect on viral replication within the host cell. nih.gov Similarly, a fusion protein incorporating a latarcin peptide showed inhibitory activity against Chikungunya virus (CHIKV) replication in Vero cells. The half-maximal effective concentration (EC50) for this fusion protein was determined to be 11.2 µg/ml.

Table 3: Antiviral Activity of Latarcin Peptides and Fusion Proteins

VirusPeptide/ProteinAssayKey FindingCitation
Dengue Virus (DENV)Latarcin-1Time-of-addition assaySignificant inhibition of viral replication, especially with simultaneous and post-treatment. nih.gov
Chikungunya Virus (CHIKV)Latarcin-PAP1-Thanatin Fusion ProteinViral replication inhibition assayEC50 of 11.2 µg/ml in Vero cells.

Comparative Analyses and Broader Context of Latarcin Peptide Family Research

Structural and Functional Comparison with Other Latarcin Peptides

The Latarcin family comprises several linear, cationic peptides that, while sharing a common origin, exhibit significant diversity in their structure and function. nih.govscispace.com Latarcin-2a (Ltc2a) is one of the most extensively studied members, and its comparison with other latarcins, particularly Latarcin-1 (Ltc1), reveals key determinants of their biological activities. nih.govresearchgate.net

Structurally, Ltc2a is characterized by a distinct helix-hinge-helix motif when interacting with membrane-mimicking environments. nih.govnih.gov This structure consists of two helical regions connected by a flexible hinge. nih.govnih.gov In contrast, Ltc1 adopts a more linear, uninterrupted alpha-helical structure. nih.govresearchgate.net This fundamental difference in their three-dimensional conformation profoundly influences their mechanism of action.

Functionally, these structural variations lead to different modes of membrane disruption. Ltc2a is known to act via a "carpet" mechanism, where the peptides accumulate on the surface of the target membrane, disrupting its integrity in a detergent-like manner once a critical concentration is reached. researchgate.netnih.gov This mechanism is associated with significant membrane destabilization. nih.gov Conversely, Ltc1 is proposed to act through a more specific mechanism that involves the formation of transient, voltage-dependent pores or lesions in the membrane, without causing widespread disruption. researchgate.net

The antimicrobial and hemolytic activities of latarcins also vary across the family. Ltc2a demonstrates high antimicrobial potency against a broad spectrum of bacteria but also exhibits significant hemolytic activity, making it indiscriminately lytic. researchgate.netkvinzo.com Other latarcins, such as Ltc1, Ltc3a, and Ltc4a, are also effective in killing bacteria but show comparatively lower hemolytic activity, suggesting a degree of selectivity for microbial over mammalian cells. scispace.comresearchgate.netkvinzo.com Latarcin-2b, differing from Ltc2a by only a single C-terminal amino acid, is presumed to have very similar properties. kvinzo.com The amidation of the C-terminus in some latarcins, like Ltc3a, has been shown to be crucial for their full antimicrobial potential, as non-amidated versions exhibit significantly reduced activity. nih.gov

Table 1: Structural and Functional Comparison of Selected Latarcin Peptides This table is interactive. Click on the headers to sort the data.

Peptide Primary Structure Secondary Structure in Membrane Mechanism of Action Antimicrobial Activity Hemolytic Activity
This compound (Ltc2a) GLFGKLIKKFGRKAISYAVKKARGKH Helix-hinge-helix Carpet-like High High
Latarcin-1 (Ltc1) SMGSLLKKYGAFKYAKKLKAS Straight α-helix Pore formation High Moderate
Latarcin-3a (Ltc3a) SWKSMAKKLKEYMEKLKQRA-NH2 α-helical Not fully elucidated Moderate to High Low
Latarcin-4a (Ltc4a) GKLKKWKRALKKYGKLK-NH2 α-helical Not fully elucidated Moderate Low

Analogous Mechanisms of Action in Other Membrane-Active Peptides from Natural Sources

The "carpet" mechanism employed by this compound is one of several models used to describe how antimicrobial peptides (AMPs) disrupt microbial membranes. iiitd.edu.inbiorxiv.org Understanding these different mechanisms provides a framework for appreciating the specific mode of action of Ltc2a. The primary models of membrane permeabilization by AMPs are the barrel-stave, toroidal pore, and carpet models. scispace.comnih.govresearchgate.net

Barrel-Stave Model: In this model, peptides insert perpendicularly into the membrane, aligning with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining a central aqueous pore. nih.govnih.gov This creates a stable, barrel-like channel through the membrane. Alamethicin, a fungal peptide, is a classic example of a peptide thought to form barrel-stave pores. nih.gov

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in the toroidal model, the lipid molecules are also involved in lining the pore, with the lipid head groups bending inward along with the peptides. nih.govnih.gov This creates a "wormhole" structure that is less ordered than a barrel-stave pore. Melittin, from bee venom, is an example of a peptide that can induce toroidal pores. researchgate.net

Carpet Model: As exhibited by this compound, this mechanism does not involve the formation of discrete pores. researchgate.netiiitd.edu.in Instead, the peptides accumulate on the membrane surface, oriented parallel to the lipid bilayer. nih.govnih.gov This "carpeting" effect disrupts the membrane's curvature and integrity, leading to micelle formation and membrane dissolution in a detergent-like fashion once a threshold concentration is reached. nih.govnih.gov Other peptides that are thought to act via a carpet-like mechanism include cecropins from insects. nih.gov

The choice of mechanism is influenced by factors such as the peptide's structure, amphipathicity, and concentration, as well as the lipid composition of the target membrane. The helix-hinge-helix structure and the hydrophobicity gradient along the peptide chain of Ltc2a are particularly suited for the carpet mechanism. researchgate.netnih.gov

Development of Engineered Latarcin-Derived Peptides and Peptidomimetics

The potent antimicrobial activity of latarcins has made them attractive templates for the development of novel therapeutic agents. nih.govresearchgate.net Rational design and engineering efforts aim to enhance their therapeutic index by increasing antimicrobial efficacy while reducing undesirable effects like hemolysis. nih.govresearchgate.net

Research has shown that modifications to the primary sequence of latarcins can significantly alter their activity. For instance, a derivative of Ltc2a, named Ltc2aG11A, was created where the glycine (B1666218) hinge was replaced with alanine (B10760859). This modification was predicted to result in a more rigid structure, leading to stronger, non-specific interactions with membranes.

Other studies have focused on creating analogs of different latarcins. A notable example is the engineering of peptides derived from Latarcin-3a (Ltc-3a). By selecting a 13-amino acid helical region of Ltc-3a and introducing specific amino acid substitutions (e.g., replacing methionine and alanine with leucine (B10760876) and isoleucine), researchers have developed analogs with altered hydrophobicity and charge. Some of these engineered peptides, such as Lt-MAP2 and Lt-MAP3, have demonstrated improved antibacterial and even antitumor activities with low hemolytic effects.

The overarching goal of these engineering efforts is to fine-tune the physicochemical properties of the peptides to achieve greater selectivity for target pathogens over host cells. This involves modulating parameters like net charge, hydrophobicity, and amphipathicity to optimize the balance between antimicrobial potency and cytotoxicity.

The concept of peptidomimetics , which involves creating small protein-like chains that mimic peptides but with altered chemical structures for improved stability and biological activity, is also relevant. While much of the current research on latarcin derivatives involves amino acid substitutions within the peptide framework, the principles guiding these modifications are a step towards creating more drug-like peptidomimetics. These efforts underscore the potential of using the natural scaffold of latarcins to develop new classes of antimicrobial and anticancer agents.

Future Directions and Open Questions in Latarcin 2a Academic Research

Elucidation of Undiscovered Molecular Targets and Pathways

Current research indicates that Latarcin-2a's primary mode of action involves the destabilization of the plasma membrane. cabidigitallibrary.orgnih.gov Studies on human erythroleukemia K562 cells have shown that Ltc-2a induces membrane blebbing, swelling, and the formation of pores approximately 3.7 nm in size, leading to cell death. cabidigitallibrary.orgscielo.br This process is accompanied by the peptide's internalization and accumulation in mitochondria, causing their inactivation. cabidigitallibrary.orgscielo.br A key finding is the externalization of phosphatidylserine (B164497) (PS), which surprisingly does not trigger the apoptotic pathway. scielo.br This creates a positive feedback loop, where PS externalization promotes further Ltc-2a internalization, accelerating its cytotoxic effects. scielo.br

While the interaction with the cell membrane is a crucial step, the precise molecular targets and subsequent intracellular pathways that are affected by Ltc-2a remain largely unknown. Future research should focus on identifying specific protein or lipid receptors on the cell surface that Ltc-2a may bind to. Investigating the downstream signaling cascades initiated upon membrane perturbation is also critical. For instance, it is hypothesized that some spider venom peptides may even enter the nucleus and regulate transcription by binding to specific DNA sites, a mechanism that warrants further investigation for Ltc-2a. scielo.br

Table 1: Known and Potential Molecular Interactions of this compound

Cellular ComponentObserved Interaction/EffectPotential Undiscovered Targets/Pathways
Plasma Membrane Destabilization, pore formation (approx. 3.7 nm in K562 cells), blebbing, swelling, externalization of phosphatidylserine. cabidigitallibrary.orgscielo.brSpecific lipid raft components, membrane-bound signaling proteins.
Mitochondria Accumulation of Ltc-2a, inactivation. cabidigitallibrary.orgscielo.brMitochondrial membrane proteins, components of the electron transport chain.
Cytoplasm Penetration and accumulation. scielo.brCytoskeletal proteins, metabolic enzymes.
Nucleus Accumulation in perinuclear structures. scielo.brNuclear import/export machinery, DNA binding sites, transcription factors.

Investigation of Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) are known to significantly influence the structure, stability, and function of peptides and proteins. kcl.ac.uk For the broader family of latarcins, several PTMs have been identified, including the formation of pyroglutamic acid from N-terminal glutamine, cleavage of C-terminal lysine, and C-terminal amidation. nih.gov The functional relevance of these modifications is an active area of research. For example, the C-terminal amidation of Latarcin-3b has been shown to be crucial for its high antimicrobial activity. nih.gov

In the context of this compound, while its primary sequence is known, a comprehensive analysis of its naturally occurring PTMs and their impact on its activity is still needed. researchgate.net Future studies should employ advanced mass spectrometry techniques to identify any modifications present on the native peptide. frontiersin.org Subsequently, synthetic analogues with and without these modifications can be produced to systematically evaluate their effects on membrane interaction, cytotoxicity, and intracellular trafficking. Understanding these structure-function relationships is paramount for any potential therapeutic development. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of this compound's cellular impact, future research should move beyond single-endpoint assays and embrace a multi-omics approach. researchgate.netrsc.org The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide a comprehensive map of the cellular response to Ltc-2a treatment. frontiersin.org

For example, transcriptomic analysis (RNA-Seq) could reveal changes in gene expression related to stress responses, membrane repair, and cell death pathways. frontiersin.org Proteomics would identify alterations in protein abundance and post-translational modifications, offering direct insights into the affected cellular machinery. frontiersin.org Metabolomics could uncover shifts in metabolic pathways, providing a functional readout of the cellular state.

Integrating these diverse datasets presents computational challenges but holds the promise of uncovering novel mechanisms and biomarkers of Ltc-2a activity. researchgate.netarxiv.org This systems-level understanding is crucial for predicting both on-target and potential off-target effects.

Novel Experimental and Computational Approaches for In-depth Mechanistic Studies

Advancements in experimental and computational techniques offer exciting new possibilities for dissecting the mechanism of this compound.

Experimental Approaches:

Super-resolution microscopy: Techniques like STED and PALM can visualize the interaction of fluorescently labeled Ltc-2a with cellular membranes at a nanoscale resolution, providing detailed information on pore formation and peptide clustering.

Single-cell analysis: Analyzing the effects of Ltc-2a at the single-cell level can reveal cellular heterogeneity in response to the peptide, a phenomenon already observed in erythrocytes and K562 cells. cabidigitallibrary.org

Advanced NMR and CD spectroscopy: These techniques, which have already been used to study Ltc-2a's structure in membrane-mimicking environments, can be further employed to investigate its interaction with more complex and biologically relevant model membranes. acs.orgrcsb.org

Computational Approaches:

Molecular dynamics (MD) simulations: Atomistic and coarse-grained MD simulations can provide dynamic insights into the process of Ltc-2a binding to and inserting into lipid bilayers, complementing experimental data on its "carpet" or "toroidal pore" mechanism. nih.govresearchgate.net

Machine learning and AI: These approaches can be used to analyze large datasets from multi-omics studies to identify complex patterns and predict the activity of novel this compound analogues. arxiv.org

By combining these cutting-edge experimental and computational methods, researchers can build a more detailed and dynamic picture of how this compound exerts its potent cytotoxic effects. This knowledge will be instrumental in guiding the rational design of Latarcin-based peptides with improved selectivity and therapeutic potential.

Q & A

Q. How can researchers determine the secondary structure of Latarcin-2a experimentally?

Methodological Answer: Use circular dichroism (CD) spectroscopy to analyze helical or β-sheet content in aqueous and membrane-mimetic environments. Pair with nuclear magnetic resonance (NMR) to resolve atomic-level structural details, ensuring sample purity (>95%) via HPLC . For reproducibility, document buffer conditions (pH, ionic strength) and temperature explicitly in the "Materials and Methods" section .

Q. What assays are standard for evaluating this compound’s antimicrobial activity?

Methodological Answer: Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include controls like polymyxin B for Gram-negative reference. For time-kill kinetics, use standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) and validate via colony-counting at intervals (0, 2, 4, 8, 24h). Report statistical significance (p<0.05) using ANOVA with post-hoc tests .

Q. How to optimize peptide synthesis protocols for this compound with high yield and purity?

Methodological Answer: Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Optimize coupling efficiency via double couplings for sterically hindered residues (e.g., Trp, Arg). Monitor purity via LC-MS after each cycle and perform cleavage/deprotection under inert atmospheres. Final purification requires reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)/acetonitrile gradients .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s cytotoxicity data across cell lines?

Methodological Answer: Conduct systematic dose-response assays (0–100µM) using primary vs. immortalized cell lines. Control for variables like serum concentration (e.g., 0% vs. 10% FBS) and exposure time. Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis. Cross-validate with transcriptomic profiling (RNA-seq) to identify differential stress-response pathways .

Q. What strategies mitigate aggregation issues in this compound during structural studies?

Methodological Answer: Screen detergents (e.g., DPC, SDS) or lipid nanodiscs to stabilize the peptide in solution. Use dynamic light scattering (DLS) to monitor aggregation propensity. For NMR, employ low-temperature (e.g., 15°C) and isotopic labeling (¹⁵N/¹³C) to enhance signal resolution. Validate monomeric state via size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) .

Q. How to design experiments investigating this compound’s synergy with conventional antibiotics?

Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Define synergy as FICI ≤0.5. Validate with in vivo models (e.g., murine infection) using combination therapy vs. monotherapy. Include pharmacokinetic analysis (e.g., HPLC-MS) to monitor peptide stability and tissue distribution .

Q. What computational approaches predict this compound’s membrane interaction mechanisms?

Methodological Answer: Perform molecular dynamics (MD) simulations with lipid bilayers (e.g., POPC/POPG mixtures). Use tools like GROMACS or CHARMM-GUI. Analyze parameters like insertion depth, hydrogen bonding, and lipid disorder. Validate with experimental data (e.g., fluorescence quenching using Trp mutants) .

Methodological Best Practices

  • Data Contradiction Analysis: Apply triangulation by cross-referencing in vitro, in silico, and in vivo results. Use sensitivity analysis to identify outlier datasets .
  • Reproducibility: Document all experimental parameters (e.g., buffer composition, instrument settings) in supplementary materials. Adhere to FAIR data principles .
  • Ethical Compliance: For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.